molecular formula C20H19NO2 B4073833 1-methoxy-N-(1-phenylethyl)naphthalene-2-carboxamide

1-methoxy-N-(1-phenylethyl)naphthalene-2-carboxamide

Cat. No.: B4073833
M. Wt: 305.4 g/mol
InChI Key: VPWPKXJSNCGPQG-UHFFFAOYSA-N
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Description

1-methoxy-N-(1-phenylethyl)naphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a methoxy group at the first position of the naphthalene ring and a carboxamide group at the second position, with a phenylethyl substituent attached to the nitrogen atom of the carboxamide group.

Preparation Methods

The synthesis of 1-methoxy-N-(1-phenylethyl)naphthalene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration of Naphthalene: Naphthalene is first nitrated to form 1-nitronaphthalene.

    Reduction: The nitro group is then reduced to form 1-aminonaphthalene.

    Methoxylation: The amino group is converted to a methoxy group using methanol and an acid catalyst.

    Carboxylation: The methoxynaphthalene is then carboxylated to form 1-methoxynaphthalene-2-carboxylic acid.

    Amidation: Finally, the carboxylic acid is reacted with 1-phenylethylamine to form this compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, such as using alternative catalysts or solvents.

Chemical Reactions Analysis

1-methoxy-N-(1-phenylethyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methoxy-N-(1-phenylethyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, it is believed to inhibit the mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids across the cell membrane. This inhibition disrupts the cell wall synthesis of Mycobacterium tuberculosis, leading to cell death .

Comparison with Similar Compounds

1-methoxy-N-(1-phenylethyl)naphthalene-2-carboxamide can be compared with other naphthalene derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-methoxy-N-(1-phenylethyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-14(15-8-4-3-5-9-15)21-20(22)18-13-12-16-10-6-7-11-17(16)19(18)23-2/h3-14H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWPKXJSNCGPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C(C3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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